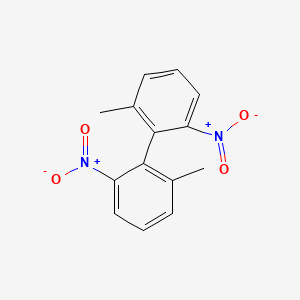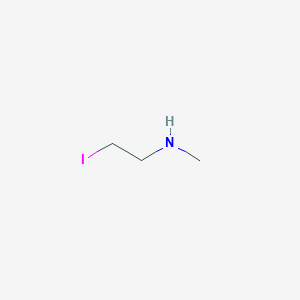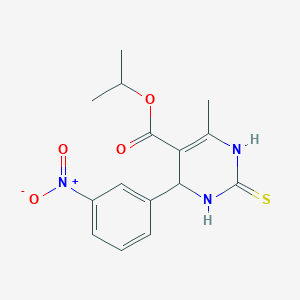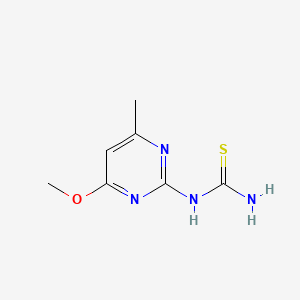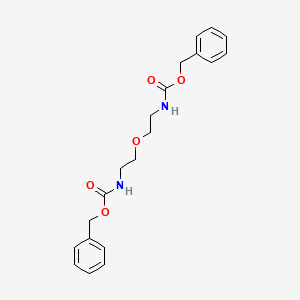
(2-(2-BENZYLOXYCARBONYLAMINO-ETHOXY)-ETHYL)-CARBAMIC ACID BENZYL ESTER
概要
説明
Benzyl N-[2-(2-{[(benzyloxy)carbonyl]amino}ethoxy)ethyl]carbamate is a complex organic compound with the molecular formula C23H30N2O6. It is characterized by the presence of benzyl and carbamate groups, which are often used in organic synthesis and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-BENZYLOXYCARBONYLAMINO-ETHOXY)-ETHYL)-CARBAMIC ACID BENZYL ESTER typically involves the reaction of benzyl chloroformate with an aminoethoxyethyl compound under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Benzyl N-[2-(2-{[(benzyloxy)carbonyl]amino}ethoxy)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce primary amines .
科学的研究の応用
Benzyl N-[2-(2-{[(benzyloxy)carbonyl]amino}ethoxy)ethyl]carbamate has several scientific research applications:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and polymers.
作用機序
The mechanism of action of (2-(2-BENZYLOXYCARBONYLAMINO-ETHOXY)-ETHYL)-CARBAMIC ACID BENZYL ESTER involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The benzyl group can be cleaved enzymatically, releasing the active amine .
類似化合物との比較
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Similar in structure but contains a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.
Benzyl carbamate: A simpler compound with a single carbamate group attached to a benzyl group.
Uniqueness
Benzyl N-[2-(2-{[(benzyloxy)carbonyl]amino}ethoxy)ethyl]carbamate is unique due to its dual functionality, combining the properties of both benzyl and carbamate groups. This makes it particularly useful in complex organic synthesis and pharmaceutical applications .
特性
CAS番号 |
71347-90-5 |
|---|---|
分子式 |
C20H24N2O5 |
分子量 |
372.4 g/mol |
IUPAC名 |
benzyl N-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C20H24N2O5/c23-19(26-15-17-7-3-1-4-8-17)21-11-13-25-14-12-22-20(24)27-16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,21,23)(H,22,24) |
InChIキー |
WHDWFMZBTHOBGF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCNC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
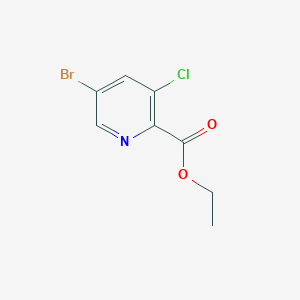
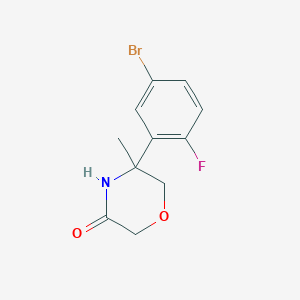
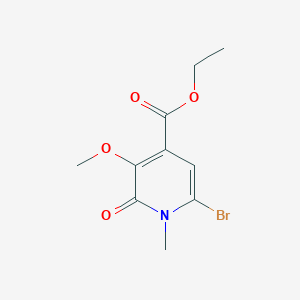
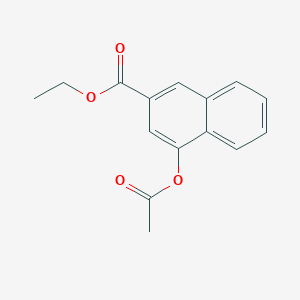
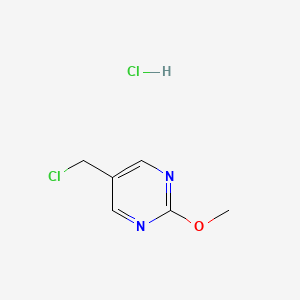

![2-[ethyl(phenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B8807431.png)
![7-Methoxy-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B8807440.png)
![2-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8807447.png)
![N-[(3-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B8807448.png)
